2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine

Vue d'ensemble

Description

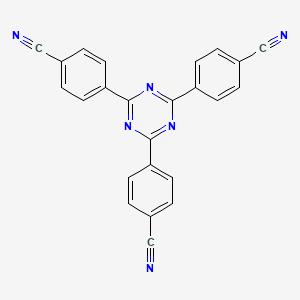

2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is an organic compound belonging to the triazine family It is characterized by a triazine ring substituted with three 4-cyanophenyl groups at the 2, 4, and 6 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine typically involves the cyclotrimerization of benzonitrile derivatives. One common method is the reaction of 4-cyanobenzonitrile with a suitable catalyst under high-temperature conditions. The reaction proceeds through the formation of intermediate species, which then cyclize to form the triazine ring.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Substitution Reactions

The triazine ring undergoes nucleophilic substitution due to its electron-deficient nature. Key reactions include:

2.1. Reaction with Epoxy Resins

Reaction with phenyl glycidyl ether (PGE) forms hybrid cyanurate/isocyanurate structures. HPLC and NMR analyses reveal:

| Reaction Product | Key Structural Features | Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Hybrid cyanurate/isocyanurate | Partial isomerization of triazine rings | ΔG = -11.29 (favored pathway) |

| Oxazolidone derivatives | Cyclic carbamate formation | ΔG = -6.05 (intermediate) |

This reaction proceeds via isomerization, supported by computational studies showing lower energy barriers for hybrid intermediates .

2.2. Nucleophilic Aromatic Substitution

The triazine core reacts with sulfur-centered nucleophiles (e.g., H₂S) in a stepwise manner:

-

Protonation of nitrogen atoms enhances electrophilicity.

-

Ring-opening via HS⁻ attack at α-carbon (activation energy: 24.49 kcal/mol) .

-

Recyclization to form dithiazine derivatives (ΔG = -11.12 kcal/mol) .

3.1. Formation of Heterocyclic Hybrids

Reaction with 3-aminobut-2-enenitrile in acetic acid yields tris(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) (88% yield) . Key spectral data:

3.2. Thiazole and Isoquinoline Derivatives

Reactions with brominated ketones (e.g., 2-bromo-1-phenylethanone) produce tris(thiazole) derivatives (79–81% yields) . These reactions proceed via hydrazone intermediates, confirmed by LC-MS and NMR .

4.1. Isomerization Pathways

In reactions with epoxy resins, isomerization from cyanurate to isocyanurate occurs through hybrid intermediates. Computational studies indicate:

-

Hybrid structures with two isocyanurate moieties are thermodynamically favored (ΔG = -11.29 kcal/mol vs. ΔG = -6.05 kcal/mol for cyanurate) .

-

Energy barriers for isomerization: 45.48 kcal/mol (transition state) .

4.2. Ring-Opening Polymerization

Under acidic conditions, the triazine ring opens to form polymeric networks. For example, reaction with H₂S generates amorphous dithiazine polymers via:

Applications De Recherche Scientifique

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound is employed as a semiconductor material in OLEDs. Its ability to facilitate efficient charge transport makes it suitable for use in light-emitting layers of these devices. The presence of multiple cyanophenyl substituents enhances its luminescent properties, contributing to improved device performance.

Organic Photovoltaics (OPVs)

In OPVs, 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine serves as an electron-accepting material. Its electronic structure allows for effective charge separation and transport within the photovoltaic cells, leading to higher energy conversion efficiencies.

Sensors

The compound's electronic properties also render it useful in sensor applications. It can be integrated into devices designed to detect chemical substances through changes in electrical conductivity or optical properties. The π-π stacking interactions and hydrogen bonding capabilities enhance its sensitivity and selectivity towards specific analytes.

Materials Science

Covalent Organic Frameworks (COFs)

this compound can be utilized as a building block for COFs. These frameworks are significant for applications in gas storage and separation due to their high surface area and tunable porosity. The compound facilitates the formation of robust networks that can adsorb gases like CO₂ and H₂ effectively .

Photocatalysts

The compound has been explored as a photocatalyst due to its ability to absorb light and drive chemical reactions under light irradiation. This application is particularly relevant in environmental remediation processes where it can assist in breaking down pollutants .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring and cyanophenyl groups can engage in various interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine

- 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine

Comparison: Compared to its analogs, 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is unique due to the presence of the cyanophenyl groups, which impart distinct electronic and steric properties. These differences affect the compound’s reactivity, stability, and potential applications. For instance, the electron-withdrawing nature of the cyano groups can enhance the compound’s ability to participate in certain types of chemical reactions and interactions.

Activité Biologique

2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a triazine core with three 4-cyanophenyl substituents, enhancing its electronic properties and reactivity. The presence of the triazine ring allows for various interactions such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. Notably:

- Cell Line Studies : The compound has shown effective cytotoxicity against several cancer cell lines:

- A549 (lung cancer) : IC50 = 0.20 μM

- MCF-7 (breast cancer) : IC50 = 1.25 μM

- HeLa (cervical cancer) : IC50 = 1.03 μM

- HepG2 (liver cancer) : IC50 = 12.21 μM

These results indicate a strong potential for the compound as an anticancer agent through its selective inhibition of pathways involved in tumorigenesis .

The mechanism by which this compound exerts its effects involves:

- Inhibition of Key Enzymes : The compound has been shown to inhibit PI3K and mTOR pathways, which are critical for cancer cell growth and survival.

- Induction of Apoptosis : Studies indicate that certain derivatives promote apoptosis in cancer cells by altering the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

- Microbial Testing : A series of derivatives were synthesized and tested against various pathogens.

- Minimum Inhibitory Concentrations (MIC) : Several compounds exhibited MIC values ranging from 6.25 to 12.5 μg/mL against Gram-positive and Gram-negative bacteria as well as fungi .

Summary of Biological Activities

| Biological Activity | Cell Line / Pathogen | IC50 / MIC Values |

|---|---|---|

| Anticancer | A549 | 0.20 μM |

| Anticancer | MCF-7 | 1.25 μM |

| Anticancer | HeLa | 1.03 μM |

| Anticancer | HepG2 | 12.21 μM |

| Antimicrobial | Various bacteria | 6.25 - 12.5 μg/mL |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazine derivatives on HCT116 cells, showing significant inhibition at varying concentrations over time .

- Antimicrobial Efficacy : Another study focused on the antimicrobial potential against six Candida strains, demonstrating that certain derivatives were more effective than standard treatments like fluconazole .

Propriétés

IUPAC Name |

4-[4,6-bis(4-cyanophenyl)-1,3,5-triazin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12N6/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKRIYCYWOHUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363925 | |

| Record name | 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-34-2 | |

| Record name | 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.